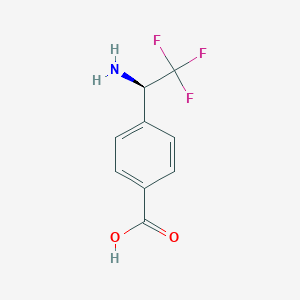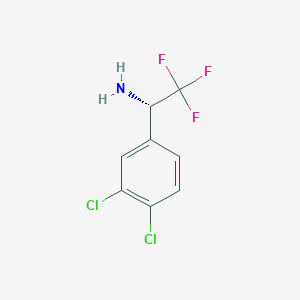![molecular formula C15H19F3N2O2 B1506987 TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE CAS No. 887580-44-1](/img/structure/B1506987.png)
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection with Boc Group: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Boc group can protect reactive sites during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-pyrrolidine
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine
Uniqueness
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to the five-membered pyrrolidine and six-membered piperidine analogs. The trifluoromethyl group further enhances its chemical stability and biological activity.
Propiedades
Número CAS |
887580-44-1 |
|---|---|
Fórmula molecular |
C15H19F3N2O2 |
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(trifluoromethyl)anilino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-8-12(9-20)19-11-6-4-5-10(7-11)15(16,17)18/h4-7,12,19H,8-9H2,1-3H3 |
Clave InChI |
UDDYWGGZNODNAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)


![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)




![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)

